molecular formula C15H18N2O6S B12767130 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine CAS No. 114485-85-7

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine

Cat. No.: B12767130
CAS No.: 114485-85-7
M. Wt: 354.4 g/mol
InChI Key: PUJCFQUNEIBKJP-MDZDMXLPSA-N
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Description

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a nitrostyrene sulphonyl group and an isopropoxy group

Preparation Methods

The synthesis of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, ammonia borane, and various metal catalysts. Major products formed include 4-aminostyrene and other substituted pyrrolidines.

Scientific Research Applications

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

CAS No.

114485-85-7

Molecular Formula

C15H18N2O6S

Molecular Weight

354.4 g/mol

IUPAC Name

1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C15H18N2O6S/c1-11(2)23-15-8-7-14(18)16(15)24(21,22)10-9-12-3-5-13(6-4-12)17(19)20/h3-6,9-11,15H,7-8H2,1-2H3/b10-9+

InChI Key

PUJCFQUNEIBKJP-MDZDMXLPSA-N

Isomeric SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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